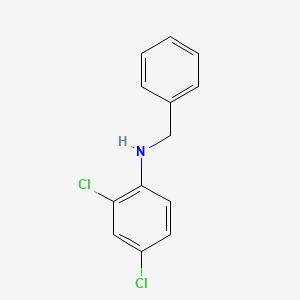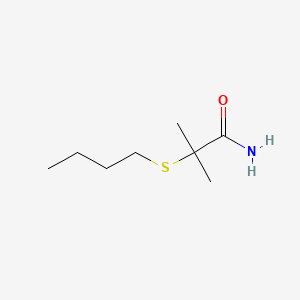![molecular formula C14H8N4O B13948947 3-(5-Pyridine-3-yl-[1,3,4]oxadiazol-2-yl)-benzonitrile](/img/structure/B13948947.png)
3-(5-Pyridine-3-yl-[1,3,4]oxadiazol-2-yl)-benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(5-Pyridine-3-yl-[1,3,4]oxadiazol-2-yl)-benzonitrile is a heterocyclic compound that contains both pyridine and oxadiazole rings
Preparation Methods
The synthesis of 3-(5-Pyridine-3-yl-[1,3,4]oxadiazol-2-yl)-benzonitrile typically involves the cyclization of appropriate precursors. One common method involves the reaction of pyridine-3-carboxylic acid hydrazide with benzonitrile in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is carried out under reflux conditions, leading to the formation of the oxadiazole ring . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
3-(5-Pyridine-3-yl-[1,3,4]oxadiazol-2-yl)-benzonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Mechanism of Action
The biological activity of 3-(5-Pyridine-3-yl-[1,3,4]oxadiazol-2-yl)-benzonitrile is attributed to its ability to interact with various molecular targets. For instance, its antimicrobial activity is believed to result from the inhibition of key enzymes involved in bacterial cell wall synthesis. In cancer cells, the compound may inhibit enzymes such as thymidylate synthase and topoisomerase II, leading to the disruption of DNA replication and cell division .
Comparison with Similar Compounds
Similar compounds include other pyridine-oxadiazole derivatives, such as:
- 5-(Pyridin-3-yl)-1,3,4-oxadiazole-2-thiol
- 5-(Pyridin-4-yl)-1,3,4-oxadiazole-2-amine
- 5-(Pyridin-2-yl)-1,3,4-oxadiazole-2-carboxylic acid
Properties
Molecular Formula |
C14H8N4O |
|---|---|
Molecular Weight |
248.24 g/mol |
IUPAC Name |
3-(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)benzonitrile |
InChI |
InChI=1S/C14H8N4O/c15-8-10-3-1-4-11(7-10)13-17-18-14(19-13)12-5-2-6-16-9-12/h1-7,9H |
InChI Key |
QHPFKJSSVIVVDV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C2=NN=C(O2)C3=CN=CC=C3)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


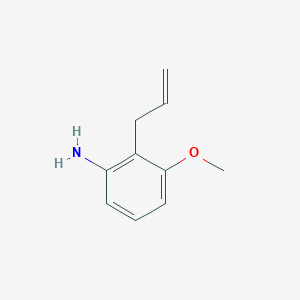
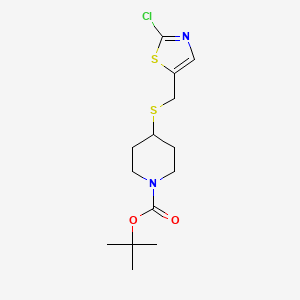


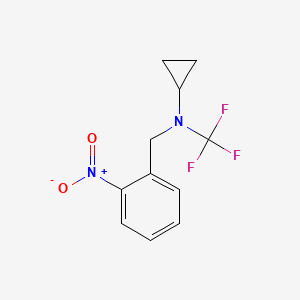
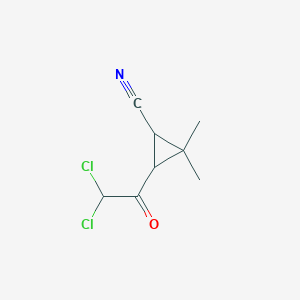
![Cyclopentanecarboxylicacid, 1-[(2-amino-1-oxopropyl)amino]-](/img/structure/B13948901.png)
![2-[4-(2,6-Dichlorobenzoyl)phenoxy]-2-methylpropanoic acid](/img/structure/B13948903.png)

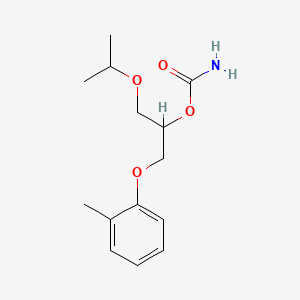

![1,1'-(Ethyne-1,2-diyl)di(tricyclo[3.3.1.1~3,7~]decane)](/img/structure/B13948922.png)
